molecular formula C11H11BrF3NO3S B1294267 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine CAS No. 951884-77-8

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

Cat. No.: B1294267
CAS No.: 951884-77-8
M. Wt: 374.18 g/mol
InChI Key: JSASKMNWLZKWFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASKMNWLZKWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650514
Record name 4-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-77-8
Record name 4-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Bromination

  • Bromination of a trifluoromethyl-substituted phenyl ring is performed using bromine or brominating agents such as N-bromosuccinimide (NBS).
  • The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Step 2: Sulfonylation

  • The brominated trifluoromethylphenyl derivative undergoes sulfonylation using sulfonyl chloride reagents.
  • Typical solvents for this reaction include dichloromethane or acetonitrile, and catalysts such as pyridine may be used to facilitate the reaction.

Step 3: Morpholine Substitution

  • Morpholine is introduced via nucleophilic substitution. This step involves reacting the sulfonylated intermediate with morpholine under basic conditions.
  • Common bases include sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethylformamide (DMF) are employed.

Reaction Conditions and Optimization

Temperature Control

  • Bromination reactions are often performed at low temperatures (0–5°C) to prevent overreaction or undesired side products.
  • Sulfonylation and morpholine substitution typically occur at moderate temperatures (room temperature to 60°C).

Purification

  • After each step, purification methods such as recrystallization or column chromatography are used to isolate the desired intermediate or final product.

Representative Data Table

Step Reagents Solvents Temperature Yield (%) Notes
Bromination Bromine/NBS Dichloromethane 0–5°C ~85% Selective bromination achieved
Sulfonylation Sulfonyl chloride Acetonitrile Room temp ~80% Requires catalyst (e.g., pyridine)
Morpholine Substitution Morpholine, NaOH/K₂CO₃ DMF/Ethanol 40–60°C ~75% Nucleophilic substitution reaction

Key Observations

  • Reaction Selectivity :

    • The position of bromination and sulfonylation is critical for achieving the desired product. Proper control of reaction conditions ensures selectivity.
  • Yield Optimization :

    • Using high-purity reagents and optimized reaction temperatures improves yield.
  • Safety Considerations :

    • Handling bromine and sulfonyl chloride requires appropriate safety measures due to their reactive and potentially hazardous nature.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine may exhibit significant anticancer properties. Research has shown that compounds with similar structures can intercalate DNA, potentially leading to antiproliferative effects against various cancer cell lines . Further investigations are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Neurotransmitter Regulation

This compound may also play a role in the regulation of neurotransmitters. Morpholine derivatives have been studied for their ability to inhibit the reuptake of serotonin and noradrenaline, making them candidates for treating disorders such as depression, anxiety, and ADHD . The unique structural characteristics of this compound could enhance its efficacy in these applications.

Agrochemical Applications

The compound's electronic properties suggest potential use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents by improving their stability and effectiveness against pests. Research into similar compounds has shown promising results in controlling pest populations while minimizing environmental impact.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthesis process typically includes:

  • Formation of the Sulfonamide : Reacting morpholine with sulfonyl chloride.
  • Bromination : Introducing the bromine atom at the appropriate position on the phenyl ring.
  • Trifluoromethylation : Incorporating the trifluoromethyl group through specialized reagents.

This multi-step synthesis allows for the generation of various derivatives that may exhibit enhanced biological activities or improved stability.

Future Research Directions

Further research is essential to fully explore the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and interaction studies will provide insights into optimizing its therapeutic applications.

Mechanism of Action

The mechanism of action of 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine
  • Molecular Formula: C₁₁H₁₁BrF₃NO₃S
  • CAS Number : 951884-77-8
  • Molecular Weight : 374.17 g/mol
  • Storage Conditions : 2–8°C (recommended for stability) .

Structural Features :
This compound comprises a morpholine ring linked via a sulfonyl group to a substituted phenyl ring bearing bromo (Br) and trifluoromethyl (CF₃) groups at the 3- and 5-positions, respectively. The bromo substituent enhances electrophilic reactivity, while the electron-withdrawing CF₃ group increases lipophilicity and metabolic stability .

Applications :
Primarily utilized as a biochemical reagent, it serves as a synthetic intermediate in medicinal chemistry and materials science. Its discontinued commercial status (CymitQuimica) suggests specialized use in research .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound (Target Compound) Br (3-), CF₃ (5-) on phenyl; sulfonyl-morpholine C₁₁H₁₁BrF₃NO₃S Biochemical reagent, synthetic intermediate
N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide Bis-CF₃ (3,5-) on phenyl; piperazine-thiadiazole C₂₀H₁₄F₆N₆O₃S₂ Anticonvulsant (74.88% inhibition)
4-(Phenyl sulfonyl)morpholine Unsubstituted phenyl; sulfonyl-morpholine C₁₀H₁₃NO₃S Antibacterial (ESBL E. coli)
Mefluidide CF₃-sulfonyl; acetamide backbone C₁₂H₁₄F₃N₂O₃S Plant growth regulator (acid rain protection)
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Boronate ester; CF₃ (4-) on phenyl C₁₇H₂₃BF₃NO₃ Suzuki coupling reagent

Research Findings and Gaps

  • Its enhanced lipophilicity (due to Br/CF₃) may improve biofilm penetration, warranting further study .
  • Thermal and Chemical Stability: The CF₃ group in the target compound likely improves thermal stability compared to non-fluorinated analogs, aligning with trends in fluorinated pharmaceuticals .

Biological Activity

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁BrF₃NO₃S. The structure features a morpholine ring, a bromine atom, a trifluoromethyl group, and a sulfonyl moiety. These functional groups contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, preliminary studies suggest that this compound may possess efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/ml)Bacterial Strain
This compoundTBDStaphylococcus aureus
Similar Aryl Sulfonamide50Escherichia coli
Standard Antibiotic (e.g., Ampicillin)100Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon cancer cells. The structure-activity relationship studies indicate that the presence of the trifluoromethyl group enhances the compound's potency by increasing lipophilicity, which aids in cellular uptake .

Table 2: Anticancer Activity Data

CompoundIC₅₀ (nM)Cancer Cell Line
This compoundTBDHT-29 (Colon Cancer)
TASIN Analog25Various Colon Cancer Lines
Standard Chemotherapeutic Agent50HT-29

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The sulfonyl group is believed to play a critical role in enzyme inhibition, while the trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties .

Structure-Activity Relationship (SAR)

SAR studies highlight that modifications to the phenyl ring significantly affect biological activity. For example, substituents at specific positions on the phenyl ring can either enhance or diminish potency against cancer cell lines. The presence of strong electron-withdrawing groups such as bromine and trifluoromethyl has been associated with increased antiproliferative activity .

Table 3: SAR Insights

Substituent TypePositionEffect on Activity
BromineMetaIncreased potency
TrifluoromethylParaEnhanced lipophilicity
Alkoxy GroupsParaDecreased potency

Case Studies

  • Colon Cancer Study : A study focused on TASIN analogs demonstrated that modifications similar to those found in this compound led to significant reductions in cell viability across various colon cancer models .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of structurally related compounds against common bacterial pathogens, revealing promising results for derivatives containing similar functional groups.

Q & A

Q. What are the standard synthetic routes for preparing 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine?

Methodological Answer: The compound is typically synthesized via sulfonylation of morpholine using a bromo- and trifluoromethyl-substituted benzenesulfonyl chloride precursor. A common approach involves coupling 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with morpholine under basic conditions (e.g., triethylamine in anhydrous THF or DCM). Reaction optimization may require controlled temperature (0–25°C) and inert atmosphere to prevent hydrolysis of the sulfonyl chloride . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl-morpholine linkage and substituent positions. The trifluoromethyl group (CF3CF_3) appears as a singlet in 19^19F NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ ~ 402–404 Da).
  • HPLC/GC : Purity assessment (>95% by GC or HPLC, as per guidelines in reagent catalogs) .

Q. How can researchers assess solubility and stability for formulation in biological assays?

Methodological Answer: Solubility screening in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) is essential. For stability, conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Use LC-MS to monitor decomposition products. If insolubility persists, consider salt formation (e.g., potassium salts of sulfonamides enhance aqueous solubility) .

Advanced Research Questions

Q. What strategies optimize reaction yield in sulfonylation steps?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Ni or Pd) may improve coupling efficiency for halogenated aryl sulfonates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) can enhance reactivity but may require lower temperatures to avoid side reactions.
  • Design of Experiments (DoE) : Use factorial designs to test variables (molar ratios, solvent, catalyst loading). Statistical tools like ANOVA identify significant factors .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-test the compound using independent analytical methods (e.g., orthogonal HPLC methods) to rule out batch variability .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent concentrations. For example, DMSO >0.1% may artifactually inhibit enzymes.
  • Meta-Analysis : Compare structural analogs (e.g., bromo vs. fluoro substituents) to identify substituent-activity relationships .

Q. What computational tools predict the compound’s reactivity or binding interactions?

Methodological Answer:

  • DFT Calculations : Model electron-withdrawing effects of CF3CF_3 and sulfonyl groups on aromatic ring reactivity.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies .

Q. How to design electrochemical synthesis protocols for this sulfonamide?

Methodological Answer: Recent advances in metal-free electrochemical synthesis enable direct coupling of sulfonyl halides with amines. Key parameters:

  • Electrolyte Selection : Use tetrabutylammonium salts in acetonitrile.
  • Electrode Materials : Carbon or platinum electrodes at controlled potentials (e.g., −1.5 V vs. Ag/AgCl).
  • Reaction Monitoring : In-situ FTIR or cyclic voltammetry tracks intermediate formation .

Safety and Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential toxicity of brominated intermediates .
  • Waste Management : Halogenated byproducts require separate disposal via licensed hazardous waste contractors .
  • First Aid : Immediate rinsing with water for skin/eye contact; consult safety data sheets (SDS) for specific antidotes .

Q. Can this compound be used in in vivo studies?

Methodological Answer: Currently, this compound is classified for in vitro research only. No FDA-approved or preclinical toxicity data exists. For in vivo exploration, submit a derivative for ADMET profiling (e.g., microsomal stability, CYP inhibition assays) .

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